molecular formula C14H17N3O2S B2520726 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide CAS No. 1797958-58-7

3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide

Cat. No.: B2520726
CAS No.: 1797958-58-7
M. Wt: 291.37
InChI Key: XRFLYMDAJLBWCL-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research into benzothiazole derivatives, such as the related compounds to 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide, has shown promising results in the development of novel antibacterial agents. For instance, novel analogs incorporating the benzo[d]thiazole nucleus have been synthesized and displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations. This suggests the potential for benzothiazole derivatives in treating bacterial infections while minimizing harm to host cells (Palkar et al., 2017).

Antifungal and Plant Pathogen Inhibition

Further studies have explored the antifungal capabilities of pyrazole derivatives, related to the benzothiazole class, showing effectiveness against various phytopathogenic fungi. This includes compounds demonstrating significant growth inhibition of pathogens like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, highlighting their potential application in agriculture to combat fungal infections in crops (Vicentini et al., 2007).

Anti-inflammatory and Analgesic Agents

In the pharmaceutical sector, derivatives of benzothiazole have been investigated for their anti-inflammatory and analgesic properties. The synthesis of novel compounds from precursors like visnaginone and khellinone, which were then tested for COX-1/COX-2 inhibition, showed high selectivity and significant analgesic and anti-inflammatory activity, indicating their utility in developing new treatments for inflammatory conditions (Abu‐Hashem et al., 2020).

Antiviral Activity

The antiviral potential of benzamide-based compounds, including those that could be structurally similar to this compound, has also been demonstrated. Novel synthesis routes have led to compounds with significant activity against the H5N1 strain of the avian influenza virus, presenting a new avenue for antiviral drug development and highlighting the versatility of benzothiazole derivatives in medicinal chemistry (Hebishy et al., 2020).

Chemotherapeutic Research

Benzothiazole derivatives have shown promise in chemotherapeutic applications, particularly in inhibiting enzymes involved in cancer progression. For example, enhancements of benzothiazoles as inhibitors of the pteridine reductase-1 enzyme, crucial for the survival of trypanosomatid parasites, demonstrate the compound's potential in treating infections and possibly cancer, through the inhibition of similar targets in cancer cells (Linciano et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For instance, some benzothiazole compounds are classified as acute toxic .

Future Directions

The future directions in the study of benzothiazole derivatives could involve the development of more effective drugs, the discovery of novel synthetic pathways, and the exploration of new applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)-N-propan-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9(2)15-13(18)17-7-10(8-17)19-14-16-11-5-3-4-6-12(11)20-14/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFLYMDAJLBWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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